
6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with an aminoethyl group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the alkylation of 2-pyridone with an appropriate alkylating agent, followed by the introduction of the aminoethyl group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethylpyridine: Lacks the ethyl group, making it less hydrophobic.
1-Ethyl-2-pyridone: Lacks the aminoethyl group, reducing its potential for hydrogen bonding.
6-(2-Aminoethyl)pyridine: Similar structure but without the ethyl group, affecting its chemical properties.
Uniqueness
6-(2-Aminoethyl)-1-ethylpyridin-2(1H)-one is unique due to the presence of both the aminoethyl and ethyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
6-(2-aminoethyl)-1-ethylpyridin-2-one |
InChI |
InChI=1S/C9H14N2O/c1-2-11-8(6-7-10)4-3-5-9(11)12/h3-5H,2,6-7,10H2,1H3 |
Clé InChI |
GBZRVRQORJMJBT-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C=CC=C1CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


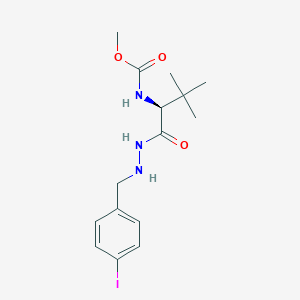
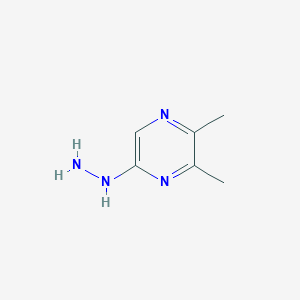
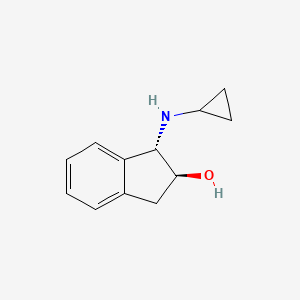

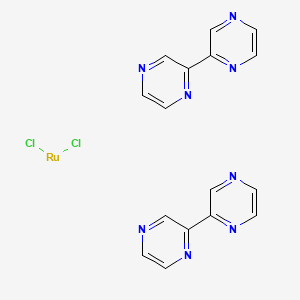
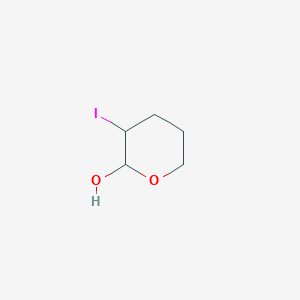
![N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13100482.png)

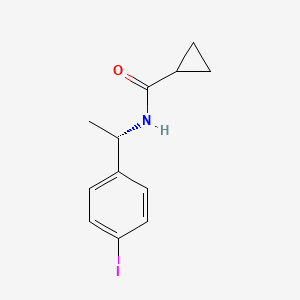
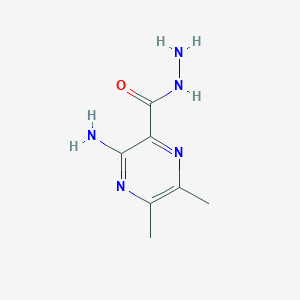
![2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one](/img/structure/B13100505.png)
![Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13100516.png)
![1-(6-Methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-5-yl)ethanone](/img/structure/B13100520.png)
![4-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100530.png)
